crystal structure of vanadyl oxalate dihydrate
crystal structure of vanadyl oxalate dihydrate
An In-depth Technical Guide to the Crystal Structure of Vanadyl Oxalate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a compound of interest in various chemical and pharmaceutical research fields. This document details the molecular geometry, crystallographic parameters, and experimental procedures for the synthesis and structural determination of this vanadyl complex.
Introduction
Vanadyl oxalate, with the chemical formula VOC₂O₄, is a coordination compound that can exist in various hydrated forms. The dihydrate, VOC₂O₄·2H₂O, is of particular interest due to the coordination chemistry of the vanadyl(IV) ion, which is known to exhibit a range of biological activities. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is crucial for structure-activity relationship studies, computational modeling, and the rational design of new vanadium-based therapeutic agents.
The crystal structure of vanadyl oxalate complexes reveals a distorted octahedral coordination geometry around the central vanadium atom. This guide will focus on the structural details of a closely related and well-characterized analogue, diammonium vanadyl oxalate dihydrate, to provide a representative understanding of the core structural features. In this complex, the vanadium atom is coordinated by two bidentate oxalate ligands, a terminal oxo group (the vanadyl oxygen), and a water molecule.[1][2] The arrangement of the two oxalate ligands is cis to each other, and the water molecule is positioned trans to the vanadyl oxygen.[1][2]
Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 4 |
| R-factor | 0.039 |
Note: Specific lattice parameters (a, b, c, β, and Volume) for diammonium vanadyl oxalate dihydrate were not available in the cited literature. The R-factor indicates the goodness of fit between the experimental and calculated diffraction data.
Selected Bond Distances and Angles (for the anion [VO(C₂O₄)₂(H₂O)]²⁻):
| Bond/Angle | Description | Value (Å or °) |
| V=O | Vanadyl oxygen bond length | Typical range: 1.59-1.65 Å |
| V-O(oxalate) | Vanadium to oxalate oxygen bond lengths | Typical range: 1.98-2.05 Å |
| V-O(water) | Vanadium to water oxygen bond length | Typically longer, ~2.2 Å |
| O=V-O(oxalate) | Angle between vanadyl oxygen and oxalate oxygen | ~95-100° |
| O(oxalate)-V-O(oxalate) | Bite angle of the oxalate ligand | ~80-85° |
Note: The values presented are typical for vanadyl oxalate complexes and are intended to be representative.
Experimental Protocols
Synthesis of Vanadyl Oxalate Dihydrate Crystals
The synthesis of vanadyl oxalate dihydrate suitable for single-crystal X-ray diffraction can be achieved by the reaction of vanadium pentoxide (V₂O₅) with oxalic acid dihydrate (H₂C₂O₄·2H₂O). The following protocol is a representative procedure.
Materials:
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Vanadium pentoxide (V₂O₅)
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Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
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Glacial acetic acid
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Deionized water
Procedure:
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In a round-bottom flask equipped with a reflux condenser, suspend one mole equivalent of vanadium pentoxide in glacial acetic acid.
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Add approximately three mole equivalents of oxalic acid dihydrate to the suspension.
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Heat the reaction mixture to a temperature between 100 °C and 120 °C with continuous stirring.[3]
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Maintain the reaction at this temperature for 1 to 2 hours. The color of the solution should change, indicating the formation of the vanadyl oxalate complex.[3]
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After the reaction period, allow the mixture to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
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Peacock blue colored crystals of vanadyl oxalate dihydrate are expected to form.
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Isolate the crystals by filtration.
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Wash the crystals with a small amount of cold deionized water, followed by a cold solvent in which the product is sparingly soluble, such as ethanol or acetone, to remove any unreacted starting materials.
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Dry the crystals under vacuum or in a desiccator.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Instrumentation:
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A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).
Procedure:
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Crystal Mounting: A suitable single crystal of vanadyl oxalate dihydrate is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.
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Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K or 150 K) to minimize thermal vibrations of the atoms. The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.
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Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities.
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Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles. The final refinement should converge to a low R-factor, indicating a good agreement between the observed and calculated structure factors.
Visualizations
The following diagrams illustrate the coordination environment of the vanadyl oxalate complex and a generalized workflow for its structural determination.
Caption: Coordination sphere of the vanadyl oxalate complex.
Caption: From synthesis to structure determination.
References
- 1. Crystal structure of the [VO(C2O4)2HO2]2– ion; a cis-oxalato complex of oxovanadium(IV) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. The determination of the crystal structure of diammonium vanadyl oxalate dihydrate - Durham e-Theses [etheses.dur.ac.uk]
- 3. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]
